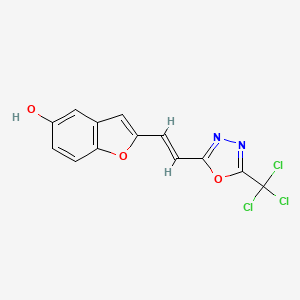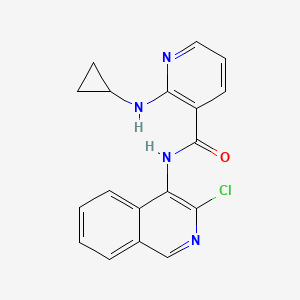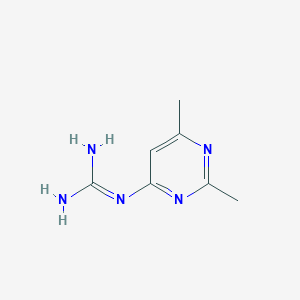
N''-(2,6-Dimethylpyrimidin-4-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylpyrimidin-4-yl)guanidine is a chemical compound with the molecular formula C8H12N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylpyrimidin-4-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyrimidin-4-ylamine with cyanamide under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted at elevated temperatures to ensure completion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)guanidine may involve large-scale reactors and continuous flow processes to optimize yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in achieving high efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylpyrimidin-4-yl)guanidine has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it useful in various industrial processes, such as the production of dyes and pigments.
Wirkmechanismus
1-(2,6-Dimethylpyrimidin-4-yl)guanidine is structurally similar to other pyrimidine derivatives, such as 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine and 1-(2,6-dimethylpyrimidin-4-yl)methanamine. its unique guanidine group imparts distinct chemical and biological properties that set it apart from these compounds. The guanidine group enhances its reactivity and potential for forming hydrogen bonds, which can influence its biological activity and applications.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine
1-(2,6-Dimethylpyrimidin-4-yl)methanamine
Eigenschaften
CAS-Nummer |
46113-37-5 |
|---|---|
Molekularformel |
C7H11N5 |
Molekulargewicht |
165.20 g/mol |
IUPAC-Name |
2-(2,6-dimethylpyrimidin-4-yl)guanidine |
InChI |
InChI=1S/C7H11N5/c1-4-3-6(12-7(8)9)11-5(2)10-4/h3H,1-2H3,(H4,8,9,10,11,12) |
InChI-Schlüssel |
YBVGISDCPOANBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-](/img/structure/B15213291.png)
![5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine](/img/structure/B15213293.png)

![Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate](/img/structure/B15213305.png)

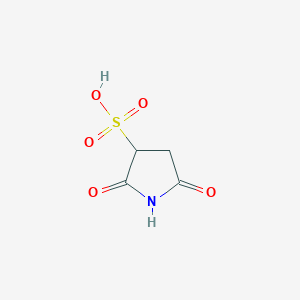
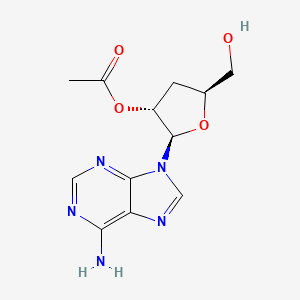
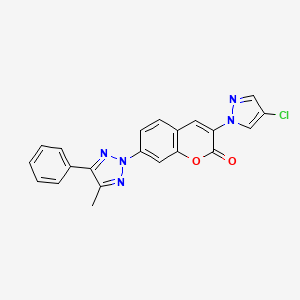

![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
